Hexan-1-ol;2-methyloxirane;oxirane
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Overview
Description
Hexan-1-ol: , 2-methyloxirane , and oxirane are three distinct organic compounds with unique properties and applications. Hexan-1-ol, also known as 1-hexanol, is an alcohol with a six-carbon chain. 2-methyloxirane, commonly known as propylene oxide, is an epoxide with a three-carbon ring. Oxirane, also known as ethylene oxide, is the simplest epoxide with a two-carbon ring. These compounds are widely used in various industrial and scientific applications due to their chemical reactivity and versatility.
Preparation Methods
Hexan-1-ol
Hexan-1-ol is produced industrially by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products . The reaction can be summarized as follows: [ \text{Al(C}_2\text{H}_5\text{)}_3 + 6\text{C}_2\text{H}_4 \rightarrow \text{Al(C}6\text{H}{13}\text{)}_3 ] [ \text{Al(C}6\text{H}{13}\text{)}_3 + \frac{3}{2}\text{O}_2 + 3\text{H}_2\text{O} \rightarrow 3\text{HOC}6\text{H}{13} + \text{Al(OH)}_3 ]
Another method involves the hydroformylation of 1-pentene followed by hydrogenation of the resulting aldehydes .
2-methyloxirane
2-methyloxirane is produced by the chlorohydrin process or the direct oxidation of propylene with an organic hydroperoxide . The chlorohydrin process involves the reaction of propylene with hypochlorous acid to form chlorohydrin, which is then dehydrochlorinated with potassium hydroxide to yield 2-methyloxirane .
Oxirane
Oxirane is typically produced by the oxidation of ethylene using oxygen or air in the presence of a silver catalyst . This process is highly efficient and widely used in the industry.
Chemical Reactions Analysis
Hexan-1-ol
Hexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminium hydride for reduction . Major products formed include hexanoic acid from oxidation and hexane from reduction.
2-methyloxirane
2-methyloxirane is highly reactive due to the strained three-membered ring. It undergoes ring-opening reactions with nucleophiles such as water, alcohols, and amines . Common reagents include acids and bases, and major products include propylene glycol and various ethers and amines.
Oxirane
Oxirane also undergoes ring-opening reactions similar to 2-methyloxirane. It reacts with water to form ethylene glycol and with alcohols to form ethylene glycol ethers .
Scientific Research Applications
Hexan-1-ol
Hexan-1-ol is used as a precursor to plasticizers, chemical intermediates for pharmaceuticals, perfume esters, and antiseptics . It also serves as a perturbing agent on actomyosin adenosine triphosphatase and is used to modulate the function of the actomyosin motor .
2-methyloxirane
2-methyloxirane is used to produce polyether polyols, which are essential for manufacturing polyurethane foams . It is also used to synthesize propylene glycol, which is a raw material for polyester resins used in the textile, pharmaceutical, and construction industries .
Oxirane
Oxirane is used to produce ethylene glycol, which is a key component in antifreeze and polyester production . It is also used as a sterilizing agent for medical equipment and as a fumigant .
Mechanism of Action
Hexan-1-ol
Hexan-1-ol exerts its effects by interacting with cellular membranes and proteins. It modulates the function of actomyosin adenosine triphosphatase, affecting muscle contraction and other cellular processes .
2-methyloxirane
2-methyloxirane acts as an alkylating agent, reacting with nucleophilic sites in DNA, proteins, and other biomolecules. This can lead to mutations and other cellular effects .
Oxirane
Oxirane also acts as an alkylating agent, similar to 2-methyloxirane. It reacts with nucleophilic sites in biomolecules, leading to various cellular effects .
Comparison with Similar Compounds
Hexan-1-ol
Similar compounds include other alcohols such as pentan-1-ol and heptan-1-ol. Hexan-1-ol is unique due to its specific chain length, which affects its solubility and reactivity .
2-methyloxirane
Similar compounds include other epoxides such as ethylene oxide and butylene oxide. 2-methyloxirane is unique due to its three-carbon ring structure, which imparts higher reactivity compared to ethylene oxide .
Oxirane
Similar compounds include other small epoxides such as 2-methyloxirane. Oxirane is unique due to its simplicity and high reactivity, making it a versatile intermediate in chemical synthesis .
Properties
CAS No. |
52232-09-4 |
---|---|
Molecular Formula |
C11H24O3 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
hexan-1-ol;2-methyloxirane;oxirane |
InChI |
InChI=1S/C6H14O.C3H6O.C2H4O/c1-2-3-4-5-6-7;1-3-2-4-3;1-2-3-1/h7H,2-6H2,1H3;3H,2H2,1H3;1-2H2 |
InChI Key |
ZHEFBFNLCNMZPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCO.CC1CO1.C1CO1 |
physical_description |
Colorless to light yellow viscous liquid with a polyol odor; [BASF MSDS] |
Related CAS |
52232-09-4 68238-82-4 |
Origin of Product |
United States |
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